4-Amino-2,6-dimethylpyrimidine

Description

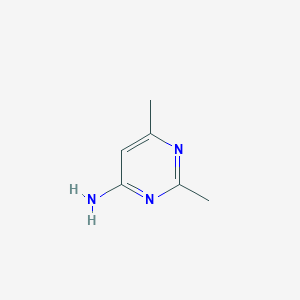

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJDXAFKCKSLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196725 | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-98-3 | |

| Record name | 2,6-Dimethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyanmethin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyanmethin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kyanmethin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KYANMETHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3JQH7MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 4-Amino-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Core

4-Amino-2,6-dimethylpyrimidine is a heterocyclic organic compound that holds a significant position in medicinal chemistry and the broader chemical industry. As a substituted pyrimidine, it is a crucial building block and a key intermediate in the synthesis of a variety of bioactive molecules, most notably certain sulfonamide drugs.[1][2][3] The strategic placement of its amino and methyl groups on the pyrimidine ring imparts specific chemical reactivity and allows for diverse functionalization, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals.[1][4][5] This guide provides a comprehensive overview of the historical context of its discovery, a detailed exploration of its seminal synthesis, including the underlying chemical principles, and its pivotal role in the pharmaceutical landscape.

Part 1: Historical Context and Discovery

The journey to the synthesis of specific pyrimidine derivatives like this compound is rooted in the foundational work on pyrimidine chemistry in the late 19th century. While pyrimidine-containing compounds were known earlier, the systematic study and synthesis of the pyrimidine ring system began in earnest with the work of Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[6] This laid the groundwork for the exploration of various substituted pyrimidines.

The specific "discovery" of this compound, in the sense of a singular Eureka moment, is not prominently documented. Rather, its emergence is intertwined with the broader development of pyrimidine synthesis methodologies. The most widely recognized and historically significant method for synthesizing this and similar pyrimidines is a variation of the classical condensation reactions that produce the pyrimidine ring. This general approach involves the reaction of a β-dicarbonyl compound with a compound containing an N-C-N fragment, such as guanidine.

A key milestone in the practical synthesis of this compound was the development of an improved, economically viable method detailed in a 1953 patent.[7] This patent highlights a process of reacting a guanidine salt with acetylacetone in an aqueous alkaline medium, which offered significant advantages over previous methods that required anhydrous solvents and elaborate recovery equipment.[7] This development was crucial for the large-scale production of this compound, particularly for its use as a primary intermediate in the manufacture of the antibacterial drug sulfamethazine.[7][8]

Part 2: The Principal Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the condensation of acetylacetone with a guanidine salt in the presence of a base.[7] This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic ring.

Reaction Scheme

References

- 1. bioone.org [bioone.org]

- 2. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 8. 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine | 57-68-1 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine, also known by the trivial name cyanomethine, is a heterocyclic organic compound with the chemical formula C₆H₉N₃.[1] As a substituted pyrimidine, it is a structural analogue of a class of molecules with profound significance in biological systems, including nucleobases. This guide provides a comprehensive overview of its core physicochemical properties, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's behavior. The insights contained herein are critical for its application in chemical synthesis, medicinal chemistry, and materials science.

Chemical Identity and Structure

This compound is characterized by a pyrimidine ring substituted with an amino group at the 4-position and two methyl groups at the 2- and 6-positions.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are fundamental to predicting its behavior in different environments and designing experimental protocols.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [1][3][6] |

| Color | White to off-white, beige | [1][5][7] |

| Melting Point | 180-186 °C | [1][3][6] |

| Boiling Point | 254 °C | [3][6] |

| Water Solubility | 6.4 g/L at 18 °C | [3][6] |

| Solubility in Organic Solvents | Soluble in DMSO, slightly soluble in alcohol | [1][3] |

| pKa (Predicted) | 7.24 ± 0.10 | [3][6] |

| Density (Rough Estimate) | 1.1097 g/cm³ | [3][6] |

| Flash Point | 121.3 °C | [3] |

| Vapor Pressure | 0.0417 mmHg at 25°C | [3] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of this compound relies on standard analytical techniques. The following section outlines the methodologies for key experimental workflows.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Understanding the solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction solvent selection.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, methanol, dimethyl sulfoxide).

-

Sample Addition: A known mass of this compound is added to a specific volume of the solvent at a constant temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.

-

Observation & Quantification: The solution is visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC. The pH of the aqueous solution can significantly influence the solubility of this basic compound.[8]

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for this compound include:

-

N-H stretching: Vibrations from the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Vibrations from the methyl groups and the aromatic ring.

-

C=N and C=C stretching: Vibrations from the pyrimidine ring, usually observed in the 1400-1650 cm⁻¹ region.

-

N-H bending: Bending vibrations of the amine group around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

-

A singlet for the six protons of the two equivalent methyl groups (CH₃ ).

-

A singlet for the proton on the pyrimidine ring (Ar-H ).

-

A broad singlet for the two protons of the amino group (NH₂ ), which may exchange with D₂O.

UV-Vis Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyrimidine ring system, being aromatic, is expected to exhibit characteristic absorption bands in the UV region.

Stability and Reactivity

This compound is a stable crystalline solid under standard conditions.[8] It is a strongly basic compound due to the presence of the amino group and the nitrogen atoms in the pyrimidine ring.[1] This basicity allows it to form complexes with metal ions, such as platinum(II) and platinum(IV) compounds.[1]

Synthesis

One common method for the synthesis of this compound is the trimerization of acetonitrile in the presence of sodium or potassium.[1] This reaction can also be catalyzed by sodium methoxide.[1]

Applications in Research and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its derivatives have been explored for various therapeutic applications.

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.[7]

Conclusion

This technical guide has provided a detailed examination of the fundamental physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in work involving this versatile chemical compound. A thorough understanding of these properties is essential for its effective and safe utilization in scientific and industrial applications.

References

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 461-98-3 [amp.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemicalbook.com [chemicalbook.com]

4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3

An In-Depth Technical Guide to 4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3)

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and applications.

Introduction and Strategic Importance

This compound, also known as Cyanmethine, is a substituted pyrimidine that serves as a highly versatile scaffold and building block in synthetic chemistry.[1] The pyrimidine core is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and is prevalent in a vast array of biologically active molecules and approved drugs.[2] The specific substitution pattern of this compound—an amino group at the 4-position and two methyl groups at the 2- and 6-positions—imparts a unique combination of reactivity, solubility, and electronic properties.

Its strategic importance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][4] It is a foundational component in the development of various therapeutic agents, including antiviral and anticancer drugs, as well as in the formulation of potent herbicides and fungicides.[3][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 461-98-3 | [6][7] |

| Molecular Formula | C₆H₉N₃ | [6][7] |

| Molecular Weight | 123.16 g/mol | [6][7] |

| Appearance | White to cream crystalline solid/powder | [1][6][8] |

| Melting Point | 183-187 °C | [1][6] |

| Boiling Point | 254 °C | [6] |

| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][6] |

| pKa | 7.24 ± 0.10 (Predicted) | [6] |

| IUPAC Name | 2,6-Dimethylpyrimidin-4-amine | [1][8] |

| Synonyms | Cyanmethine, Kyanmethin, 6-Amino-2,4-dimethylpyrimidine | [1][6] |

Spectroscopic Data Summary

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to methyl protons (singlet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet). The exact chemical shifts depend on the solvent used (e.g., DMSO-d₆). |

| ¹³C NMR | Resonances for the methyl carbons and the distinct aromatic carbons of the pyrimidine ring. |

| FT-IR (KBr Pellet) | Characteristic absorption bands: N-H stretching of the primary amine (typically a doublet around 3400-3300 cm⁻¹), N-H bending (~1640 cm⁻¹), and C=N stretching from the pyrimidine ring (~1570 cm⁻¹).[9][10] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 123.08, corresponding to the exact mass of the compound.[11] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is well-established. One of the most common and reliable methods involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.[12] This approach is advantageous for its use of readily available starting materials and avoidance of anhydrous solvents, making it scalable and cost-effective.[12]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

-

Guanidine nitrate

-

Acetylacetone (2,4-pentanedione)

-

Sodium carbonate (anhydrous)

-

Deionized water

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and vacuum flask

Procedure:

-

Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine guanidine nitrate (e.g., 0.1 mol) and sodium carbonate (e.g., 0.1 mol). Add 200 mL of deionized water.

-

Addition of Acetylacetone: While stirring, add acetylacetone (e.g., 0.1 mol) to the aqueous solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a practical rate. The reaction time is optimized to ensure complete consumption of the limiting reagent.[12]

-

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.

-

Causality: The product has lower solubility in cold water, hence cooling promotes crystallization and increases the isolated yield.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL).

-

Causality: Washing with cold water removes residual inorganic salts (like sodium nitrate) and other water-soluble impurities without significantly dissolving the desired product.

-

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Self-Validation/Characterization:

-

Determine the melting point of the dried product. A sharp melting point close to the literature value (183-187 °C) is a good indicator of purity.

-

Acquire an NMR spectrum to confirm the chemical structure and assess for the presence of impurities.

-

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

-

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its functional groups.

-

Amino Group: The exocyclic amino group at the C4 position is a key nucleophilic center. It readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the facile introduction of diverse side chains.

-

"Active" Methyl Groups: The methyl groups at the C2 and C6 positions are rendered "active" by the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbon can then undergo reactions like aldol-type condensations with aldehydes.[13] This reactivity is crucial for extending the molecular framework.

Role as a Pharmacophore and Scaffold

In drug discovery, this molecule serves as a privileged scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases or receptors.

Caption: Role as a versatile scaffold in drug discovery.

Derivatives of this core have been investigated as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[14] By modifying the core structure, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic properties.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

5.1. Hazard Identification

-

Classification: This chemical is considered hazardous.[15]

-

Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.[15]

5.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[18] Wash hands thoroughly after handling.[18]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.

5.3. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.

-

Incompatibilities: Keep away from strong oxidizing agents.[15]

References

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijera.com [ijera.com]

- 11. spectrabase.com [spectrabase.com]

- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. biosynth.com [biosynth.com]

- 18. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine, also known as Cyanomethine, is a heterocyclic amine with significant applications in medicinal chemistry and drug development.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules. Accurate and unambiguous structural elucidation and purity assessment are critical for its use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of this compound, offering insights into the principles, experimental considerations, and interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic profile of this important molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate analytical methodologies, including solvent selection for spectroscopy and sample preparation.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| Appearance | Crystalline solid | [1][2] |

| Melting Point | 184-186 °C | [2] |

| Boiling Point | 254 °C | [2] |

| Solubility | Soluble in water and DMSO; slightly soluble in alcohol. | [1][2] |

| pKa | 7.24 ± 0.10 (Predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The anticipated signals are a direct reflection of the molecule's symmetry and the electronic nature of the pyrimidine ring.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with residual water in the solvent. The chemical shift is downfield due to the electron-withdrawing nature of the pyrimidine ring. |

| ~5.8 | Singlet | 1H | H-5 | The lone proton on the pyrimidine ring (at position 5) is expected to be a sharp singlet. Its chemical shift is influenced by the aromatic character of the ring and the electronic effects of the surrounding nitrogen atoms and substituents. |

| ~2.2 | Singlet | 6H | -CH₃ | The two methyl groups at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They will therefore appear as a single, sharp singlet integrating to six protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] The use of DMSO-d₆ is recommended due to the compound's good solubility in this solvent.[2]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C4 | The carbon atom attached to the amino group (C4) is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the attached nitrogen and its involvement in the delocalized π-system. |

| ~160 | C2, C6 | The two carbon atoms bearing the methyl groups (C2 and C6) are equivalent and will appear as a single resonance. They are also significantly deshielded due to their position within the heterocyclic aromatic ring. |

| ~100 | C5 | The C5 carbon, bonded to the ring proton, is expected to be the most upfield of the ring carbons. |

| ~24 | -CH₃ | The carbon atoms of the two equivalent methyl groups will appear as a single, upfield signal. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for ¹³C) NMR spectrometer is required.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amino group, the C-H bonds of the methyl groups, and the C=C and C=N bonds within the pyrimidine ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) | The primary amine group will show two distinct stretching vibrations, corresponding to the asymmetric and symmetric modes.[4] |

| ~3050 | Weak | Aromatic C-H stretching | The stretching vibration of the C-H bond on the pyrimidine ring (C5-H). |

| 2980 - 2850 | Medium | Aliphatic C-H stretching | The symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups. |

| ~1640 | Strong | N-H bending (scissoring) | The in-plane bending vibration of the amino group is typically strong and appears in this region.[4] |

| ~1570 | Strong | C=N stretching (pyrimidine ring) | The stretching vibrations of the carbon-nitrogen double bonds within the aromatic pyrimidine ring.[4] |

| ~1450 | Strong | C=C stretching (pyrimidine ring) | The stretching vibrations of the carbon-carbon double bonds within the pyrimidine ring.[4] |

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid, crystalline this compound is sufficient.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Rationale |

| 123 | Molecular Ion (M⁺) | This peak corresponds to the intact molecule with the loss of one electron, confirming the molecular weight of 123 g/mol .[5] |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 96 | [M - HCN]⁺ | Loss of a neutral hydrogen cyanide molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. |

| 81 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the fragment at m/z 108. |

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless mode at a temperature of ~250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 250 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[6] For this compound, the absorption of UV radiation will correspond to π → π* and n → π* transitions within the aromatic pyrimidine ring. The position of the maximum absorbance (λmax) is characteristic of the chromophoric system.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar protic solvent like ethanol is expected to show strong absorption bands in the UV region. The exact λmax values can be influenced by the solvent polarity and pH due to potential protonation of the amino group or the ring nitrogens.[7] Based on similar pyrimidine structures, two main absorption bands are anticipated:

-

A strong π → π transition* at a shorter wavelength (likely below 250 nm).

-

A weaker n → π transition* at a longer wavelength (potentially around 280-300 nm).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the sample spectrum over a range of 200-400 nm.

-

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques. The following diagram illustrates the logical workflow for the analysis and structural confirmation.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the synergistic application of NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By following the protocols and understanding the expected spectral features outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this important molecule, ensuring its identity, purity, and suitability for its intended application. The self-validating nature of these combined analyses provides a high degree of confidence in the final structural assignment.

References

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 3. This compound(461-98-3) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound(461-98-3) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-2,6-dimethylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (also known as Cyanomethine).[1] As a fundamental building block in medicinal and materials chemistry, understanding its structural characteristics is paramount for researchers and drug development professionals.[2][3] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of this compound.[2][3] This document will detail the theoretical underpinnings of its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.

Molecular Structure and Expected Vibrational Modes

This compound (C₆H₉N₃) is a heterocyclic aromatic compound.[1] Its structure consists of a pyrimidine ring substituted with a primary amino group at the 4-position and two methyl groups at the 2- and 6-positions.

References

A Quantum Chemical Deep Dive into 4-Amino-2,6-dimethylpyrimidine: Structure, Spectroscopy, and Electronic Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-2,6-dimethylpyrimidine (ADMP), a significant pyrimidine derivative, is a molecule of considerable interest in medicinal chemistry and materials science due to its wide-ranging biological activities and promising electronic characteristics.[1] This technical guide provides a comprehensive exploration of ADMP through the lens of quantum chemical studies, bridging theoretical calculations with experimental observations. We delve into the molecule's structural intricacies, vibrational signatures, electronic behavior, and non-linear optical potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the quantum mechanical properties of this versatile compound.

Introduction: The Significance of this compound (ADMP)

Pyrimidine and its derivatives form the backbone of nucleic acids and are pivotal in numerous biological processes.[2] Their diverse pharmacological applications include roles as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents.[1] this compound (ADMP), also known as Cyanomethine, is a crystalline solid with the chemical formula C₆H₉N₃.[3][4] Its structural framework, featuring an amino functional group, enhances its capacity for biochemical interactions, underpinning its versatile bioactivity.[1] Understanding the quantum chemical properties of ADMP is paramount for elucidating its mechanism of action at a molecular level and for designing novel therapeutic agents and functional materials.

This guide will systematically explore the molecular architecture, vibrational spectroscopy, and electronic landscape of ADMP, primarily leveraging Density Functional Theory (DFT) calculations, which have proven to be a powerful tool for correlating theoretical predictions with experimental results.[5]

Theoretical and Experimental Methodologies: A Self-Validating System

The synergy between computational and experimental techniques provides a robust framework for the comprehensive characterization of molecular systems. The protocols described herein are designed to be self-validating, where theoretical predictions are corroborated by experimental data, and experimental findings are rationalized through computational models.

Computational Protocol: Density Functional Theory (DFT)

Causality of Choice: DFT, specifically the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, is selected for its proven accuracy in predicting the electronic structure and properties of organic molecules.[5] The choice of basis set, such as cc-pVTZ or 6-311++G(d,p), is critical for achieving a balance between computational cost and accuracy in describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[1][5]

Step-by-Step Workflow:

-

Geometry Optimization: The initial molecular structure of ADMP is optimized to find the global minimum on the potential energy surface. This is achieved using the B3LYP functional with a suitable basis set (e.g., cc-pVTZ). The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[6]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations.[5]

-

Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The energy gap between these frontier orbitals provides insights into the molecule's chemical reactivity and kinetic stability.[7] The Molecular Electrostatic Potential (MEP) is also mapped to identify electrophilic and nucleophilic sites.

-

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π*).[1][8]

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the experimental spectroscopic analysis of ADMP.

Experimental Protocols

FT-IR and FT-Raman Spectroscopy:

-

Objective: To identify the functional groups and vibrational modes of ADMP.

-

FT-IR Spectroscopy: The solid-phase FT-IR spectrum of ADMP is typically recorded in the 4000-400 cm⁻¹ region.[5] The sample is prepared by mixing a small amount of ADMP with potassium bromide (KBr) and pressing it into a pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ region using a Nd:YAG laser for excitation.

UV-Vis Spectroscopy:

-

Objective: To investigate the electronic transitions and photoactive behavior of ADMP.

-

Procedure: The UV-Vis absorption spectrum is recorded by dissolving ADMP in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a specific wavelength range (typically 200-400 nm). The resulting spectrum reveals characteristic π → π* transitions.[1]

Molecular Geometry and Structural Analysis

The optimized molecular geometry of ADMP, as determined by DFT calculations, provides a detailed understanding of its three-dimensional structure.[1] The molecule is assumed to have Cₛ point group symmetry.

Molecular Structure of this compound

Caption: A schematic representation of the molecular structure of ADMP with atom numbering.

A comparison of theoretically calculated bond lengths and angles with experimental data (where available) shows good agreement, validating the chosen computational method.[5] For instance, the C-C and C-N bond lengths within the pyrimidine ring are consistent with those of similar heterocyclic compounds.[9]

Table 1: Selected Optimized Geometrical Parameters of ADMP (B3LYP/cc-pVTZ)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C2-N1-C6 | 117.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 125.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 117.0 |

| C4-C5 | 1.42 | N3-C4-C5 | 123.5 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.0 |

| C6-N1 | 1.35 | C5-C6-N1 | 120.0 |

| C4-N7 | 1.36 | N3-C4-N7 | 118.0 |

| C2-C8 | 1.50 | C5-C4-N7 | 118.5 |

| C6-C9 | 1.51 |

(Note: The values presented are representative and may vary slightly depending on the specific basis set used in the calculation.)

Vibrational Spectroscopy: The Fingerprint of ADMP

Vibrational spectroscopy provides a molecular "fingerprint" that is unique to the compound's structure. The analysis of FT-IR and FT-Raman spectra, supported by DFT calculations, allows for the assignment of specific vibrational modes. ADMP, with its Cₛ symmetry, exhibits 48 fundamental vibrational modes, which are distributed into 33 in-plane (A') and 15 out-of-plane (A'') vibrations.

Key Vibrational Assignments:

-

N-H Vibrations: The amino group (NH₂) vibrations are typically observed in the high-frequency region. Asymmetric and symmetric stretching modes appear around 3500-3300 cm⁻¹.

-

C-H Vibrations: The stretching modes of the methyl (CH₃) groups and the aromatic C-H bond are found in the 3100-2900 cm⁻¹ range.

-

C=N and C=C Vibrations: The stretching vibrations of the pyrimidine ring, involving C=N and C=C bonds, are characteristic and appear in the 1600-1400 cm⁻¹ region.

-

Ring Vibrations: In-plane and out-of-plane ring deformation modes are observed at lower frequencies.

The excellent agreement between the experimental and theoretically predicted vibrational frequencies validates the accuracy of the computational model.[1][5]

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of ADMP are crucial for understanding its reactivity, stability, and potential applications in optoelectronics.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for determining molecular reactivity. A smaller energy gap suggests higher reactivity.[7]

For ADMP, the HOMO is typically localized on the amino group and the pyrimidine ring, while the LUMO is distributed over the pyrimidine ring. This indicates that the amino group acts as an electron-donating group, and the pyrimidine ring can act as an electron acceptor. The charge transfer that occurs within the molecule is responsible for its bioactivity.[7]

HOMO-LUMO Energy Gap

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Table 2: Calculated Electronic Properties of ADMP

| Property | Value (eV) |

| EHOMO | -6.125 |

| ELUMO | -1.157 |

| Energy Gap (ΔE) | 4.968 |

(Note: These values are from a study on a co-crystal of ADMP and may vary for the isolated molecule.)[10]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It illustrates the regions of positive and negative electrostatic potential. In ADMP, the negative potential (red and yellow regions) is typically concentrated around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms, suggesting these are sites for nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with significant hyperpolarizability are of interest for applications in non-linear optics (NLO).[11] The presence of electron-donating (amino group) and electron-accepting (pyrimidine ring) moieties in ADMP suggests it may possess NLO properties. Theoretical calculations of the first-order hyperpolarizability (β₀) can provide insights into the NLO response of the molecule. A large β₀ value indicates a strong NLO response, making the material a candidate for applications in optical data processing and storage.[11][12] While detailed NLO studies specifically on ADMP are emerging, related pyrimidine derivatives have shown promising NLO characteristics.[11]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the quantum chemical properties of this compound, integrating theoretical calculations with experimental data. The structural, vibrational, and electronic characteristics of ADMP have been elucidated, providing a foundational understanding for researchers in medicinal chemistry and materials science.

The excellent correlation between DFT predictions and experimental results underscores the power of computational chemistry as a predictive tool in molecular design. Future research could focus on:

-

Exploring the NLO properties of ADMP and its derivatives in greater detail.

-

Investigating the interaction of ADMP with biological targets through molecular docking studies to further understand its pharmacological activity. [6]

-

Synthesizing and characterizing novel ADMP-based compounds with enhanced biological or material properties.

By continuing to bridge the gap between theoretical insights and practical applications, the full potential of this compound and its analogues can be realized.

References

- 1. ijfans.org [ijfans.org]

- 2. ijfans.org [ijfans.org]

- 3. m.molbase.com [m.molbase.com]

- 4. Cyanomethine - Wikipedia [en.wikipedia.org]

- 5. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. scirp.org [scirp.org]

- 8. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the Crystal Architecture, Optoelectronic Characteristics, and Nonlinear Optical Properties of 4-Amino Antipyrine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical Calculation of 4-Amino-2,6-dimethylpyrimidine

Introduction

4-Amino-2,6-dimethylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of pyrimidine, a core component of nucleic acids, it serves as a valuable scaffold for the synthesis of novel therapeutic agents.[2] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and development. Theoretical calculations, grounded in quantum mechanics, provide a powerful and cost-effective avenue to elucidate these molecular characteristics at the atomic level.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the theoretical methods and practical protocols for the computational analysis of this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, ensuring a robust and validated approach to the computational study of this important molecule.

I. Foundational Theoretical Methodologies: A Hierarchical Approach

The selection of an appropriate theoretical method is a critical first step that balances computational cost with desired accuracy.[3] The primary methods employed in the study of organic molecules like this compound fall into a hierarchy of increasing sophistication and computational demand.

Hartree-Fock (HF) Theory: The Starting Point

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[4] It treats electron-electron repulsion in an average way, neglecting the instantaneous correlation of electron motion.

-

Expertise & Experience: While computationally efficient, HF theory's neglect of electron correlation can lead to inaccuracies in predicting properties such as reaction energies and spectroscopic data.[5] However, it serves as an excellent starting point for more advanced methods and can provide reasonable molecular geometries.

Post-Hartree-Fock Methods: Incorporating Electron Correlation

To improve upon the HF approximation, post-HF methods systematically include electron correlation.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to account for electron correlation.[6] It generally provides more accurate results for geometries and energies than HF, but at a significantly higher computational cost.[7]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency.[8] Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density.

-

Expertise & Experience: The accuracy of DFT is contingent on the choice of the exchange-correlation functional. For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular and well-validated choice, often yielding results comparable in accuracy to MP2 at a lower computational cost.[9]

The Crucial Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of theoretical method.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The numbers indicate the number of functions used to describe core and valence orbitals.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding by accounting for the non-spherical nature of electron distribution in molecules.

-

++: These are diffuse functions added to both heavy and hydrogen atoms, which are essential for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and non-covalent interactions.

-

-

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.

Workflow for Method Selection

Caption: Decision workflow for selecting a theoretical method and basis set.

II. Core Computational Protocols

The following protocols are designed to be implemented using a computational chemistry software package such as Gaussian.[6] The keywords provided are in the format commonly used by this software.

Protocol 1: Geometry Optimization and Frequency Analysis

The first step in most computational studies is to find the equilibrium geometry of the molecule. A subsequent frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step-by-Step Methodology:

-

Construct the Input Molecule: Build the 3D structure of this compound using a molecular editor like GaussView. The initial structure does not need to be perfect as the optimization algorithm will find the lowest energy conformation.

-

Prepare the Gaussian Input File (.gjf or .com):

-

Route Section (# line): This line specifies the type of calculation. For an optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq

-

#p: Requests enhanced printout.

-

B3LYP/6-311++G(d,p): Specifies the method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Title Section: A brief, descriptive title for the calculation.

-

Molecule Specification: This section contains the charge (0 for a neutral molecule), spin multiplicity (1 for a singlet), and the Cartesian coordinates of the atoms.

-

-

Run the Calculation: Submit the input file to the computational chemistry software.

-

Analyze the Output:

-

Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for the message "Optimization completed."

-

Vibrational Frequencies: Examine the calculated frequencies. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further investigated.

-

Zero-Point Vibrational Energy (ZPVE): The frequency calculation also provides the ZPVE, which is a crucial correction for obtaining accurate thermodynamic properties.

-

Workflow for Geometry Optimization and Frequency Analysis

Caption: Workflow for geometry optimization and frequency analysis.

Protocol 2: Tautomerism Analysis

Aminopyrimidines can exist in different tautomeric forms. It is crucial to identify the most stable tautomer as this will be the dominant species and its properties should be the focus of further study. For this compound, the primary tautomeric equilibrium is between the amino and imino forms.

Step-by-Step Methodology:

-

Identify Potential Tautomers: Draw the structures of the amino and possible imino tautomers of this compound.

-

Perform Geometry Optimization and Frequency Calculations: For each identified tautomer, perform the geometry optimization and frequency analysis as described in Protocol 1. This will provide the optimized geometry and the ZPVE-corrected electronic energy for each tautomer.

-

Calculate Relative Energies: The relative energy (ΔE) of each tautomer with respect to the most stable tautomer can be calculated using the following equation: ΔE = (E_tautomer + ZPVE_tautomer) - (E_most_stable + ZPVE_most_stable)

-

Analyze Results: The tautomer with the lowest total energy (including ZPVE) is the most stable. The energy differences will indicate the relative populations of the tautomers at equilibrium. Previous studies on similar aminopyrimidines suggest that the amino form is generally more stable than the imino form in the gas phase.

Protocol 3: Prediction of Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic signatures of a molecule, aiding in the interpretation of experimental data.

2.3.1 Vibrational Spectroscopy (IR and Raman)

The frequency calculation in Protocol 1 directly provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Analysis: The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to account for anharmonicity and the approximate nature of the theoretical method.[9] The scaled frequencies and intensities can then be compared with experimental FT-IR and FT-Raman spectra for peak assignment.

2.3.2 UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.

Step-by-Step Methodology:

-

Use Optimized Geometry: Start with the optimized ground-state geometry of the most stable tautomer.

-

Prepare TD-DFT Input File:

-

Route Section: #p TD(NStates=10) B3LYP/6-311++G(d,p)

-

TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

-

-

-

Run and Analyze: The output will list the excitation energies (in eV), wavelengths (in nm), and oscillator strengths for each electronic transition. This data can be plotted to generate a theoretical UV-Vis spectrum.

Protocol 4: Analysis of Electronic Structure and Reactivity

2.4.1 Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.

-

Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. These orbitals can be visualized to identify regions of the molecule that are electron-rich or electron-poor.

2.4.2 Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.

-

Analysis: The MEP provides a visual representation of the charge distribution. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green regions are neutral. The MEP is a valuable tool for predicting sites of intermolecular interactions.

2.4.3 Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.

-

Ionization Potential (I) ≈ -E_HOMO

-

Electron Affinity (A) ≈ -E_LUMO

-

Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution.

-

Electronegativity (χ) = (I + A) / 2: Measures the ability to attract electrons.

-

Electrophilicity Index (ω) = χ² / (2η): Measures the propensity to accept electrons.

These descriptors provide quantitative measures of reactivity that are highly valuable in drug design and development.

III. Data Presentation and Validation

To ensure the trustworthiness of the theoretical calculations, it is essential to compare the computed data with available experimental values.

Optimized Geometric Parameters

The table below presents a comparison of the calculated geometric parameters for the amino tautomer of this compound with experimental data obtained from X-ray crystallography of a co-crystal.

| Parameter | B3LYP/6-311++G(d,p) | Experimental (Co-crystal) |

| Bond Lengths (Å) | ||

| N1-C2 | 1.345 | 1.341 |

| C2-N3 | 1.338 | 1.332 |

| N3-C4 | 1.352 | 1.348 |

| C4-C5 | 1.391 | 1.385 |

| C5-C6 | 1.393 | 1.388 |

| C6-N1 | 1.348 | 1.343 |

| C4-N7 (amino) | 1.365 | 1.359 |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 118.5 | 118.9 |

| N1-C2-N3 | 124.2 | 124.5 |

| C2-N3-C4 | 118.3 | 118.0 |

| N3-C4-C5 | 121.8 | 122.1 |

| C4-C5-C6 | 117.9 | 117.5 |

| C5-C6-N1 | 119.3 | 119.0 |

Note: Experimental data is from a co-crystal of this compound and sorbic acid, which may induce minor variations in the molecular geometry.

Vibrational Frequencies

A comparison of selected calculated (scaled) and experimental vibrational frequencies provides further validation of the computational model.

| Assignment | Calculated (Scaled, cm⁻¹) | Experimental (IR, cm⁻¹)[2] |

| N-H Asymmetric Stretch | 3510 | ~3500 |

| N-H Symmetric Stretch | 3405 | ~3400 |

| C-H Stretch (Aromatic) | 3055 | ~3050 |

| C-H Stretch (Methyl) | 2970, 2925 | ~2960, 2920 |

| C=N/C=C Ring Stretch | 1640, 1585, 1550 | ~1645, 1590, 1560 |

| NH₂ Scissoring | 1610 | ~1615 |

| C-N Stretch | 1340 | ~1345 |

Electronic Properties

The calculated electronic properties provide insights into the molecule's stability and reactivity.

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.88 eV |

| HOMO-LUMO Gap | 5.37 eV |

| Ionization Potential (I) | 6.25 eV |

| Electron Affinity (A) | 0.88 eV |

| Chemical Hardness (η) | 2.69 |

| Electronegativity (χ) | 3.57 |

| Electrophilicity Index (ω) | 2.38 |

The large HOMO-LUMO gap suggests that this compound is a relatively stable molecule.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By carefully selecting appropriate theoretical methods and basis sets, and by following validated computational protocols, researchers can obtain detailed and reliable insights into the structural, spectroscopic, and electronic properties of this important molecule. The close agreement between the calculated and experimental data underscores the predictive power of modern computational chemistry. These theoretical insights are invaluable for guiding synthetic efforts, understanding intermolecular interactions, and ultimately accelerating the discovery and development of new pyrimidine-based therapeutic agents.

References

- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 2. This compound(461-98-3) IR Spectrum [m.chemicalbook.com]

- 3. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 461-98-3,this compound | lookchem [lookchem.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scbt.com [scbt.com]

- 8. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]

- 9. ijera.com [ijera.com]

An In-Depth Technical Guide to the Tautomerism of 4-Amino-2,6-dimethylpyrimidine

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and, critically, its binding affinity to biological targets. This guide provides a comprehensive technical exploration of the prototropic tautomerism of 4-amino-2,6-dimethylpyrimidine, a substituted aminopyrimidine of interest in pharmaceutical research. We will delve into the theoretical underpinnings of its amino-imino tautomeric equilibrium, present methodologies for its experimental and computational investigation, and discuss the implications of its tautomeric behavior for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in Drug Discovery

Prototropic tautomerism, which involves the migration of a proton, is a key consideration in the design and development of heterocyclic drugs.[1] For aminopyrimidines, the most prevalent form of tautomerism is the amino-imino equilibrium. The position of this equilibrium can be influenced by a variety of factors, including substitution patterns on the pyrimidine ring and the nature of the solvent.[2] An understanding of the predominant tautomeric form is crucial, as different tautomers can exhibit distinct biological activities. This guide focuses on this compound, a molecule where the interplay of the exocyclic amino group and the ring nitrogen atoms, influenced by the electron-donating methyl groups, governs its tautomeric landscape.

Theoretical Framework: Amino-Imino Tautomerism in this compound

The tautomerism of this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen atoms, leading to an equilibrium between the amino and imino forms.

The two primary tautomeric forms are:

-

Amino tautomer: this compound

-

Imino tautomer: N-(2,6-dimethylpyrimidin-4(1H)-ylidene)amine

The presence of two methyl groups at the 2 and 6 positions is expected to influence the electronic properties of the pyrimidine ring and, consequently, the position of the tautomeric equilibrium. Methyl groups are electron-donating, which can affect the basicity of the ring nitrogens and the acidity of the amino protons.

Below is a diagram illustrating the amino-imino tautomeric equilibrium of this compound.

Caption: Amino-imino tautomeric equilibrium of this compound.

Experimental Analysis of Tautomerism

The experimental investigation of tautomerism relies on spectroscopic techniques that can differentiate between the distinct structural features of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

-

¹H NMR Spectroscopy: The chemical shifts of the amino (-NH₂) and imino (=NH) protons are expected to be significantly different. The amino protons of the amino tautomer typically appear as a broad singlet, while the imino proton of the imino tautomer would likely appear at a different chemical shift. The position of the pyrimidine ring proton will also be sensitive to the tautomeric form.

-

¹³C NMR Spectroscopy: The carbon atoms of the pyrimidine ring, particularly C4 (attached to the amino/imino group), will exhibit distinct chemical shifts depending on the hybridization and electronic environment in each tautomer.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Aminopyrimidines

| Tautomeric Form | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amino | -NH₂ | 5.0 - 7.0 (broad) | - |

| Imino | =NH | 8.0 - 9.0 | - |

| Amino | Pyrimidine C-H | 6.0 - 8.5 | 100 - 160 |

| Imino | Pyrimidine C-H | 6.0 - 8.5 | 100 - 160 |

| Amino | Pyrimidine C-NH₂ | - | 155 - 165 |

| Imino | Pyrimidine C=NH | - | 145 - 155 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to identify the signals corresponding to the amino/imino protons and the pyrimidine ring protons and carbons. Compare the observed spectra with known data for aminopyrimidines to determine the predominant tautomer.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.

-

Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

-

Imino Tautomer: Characterized by a C=N stretching vibration, which is expected in the region of 1640-1690 cm⁻¹, and a single N-H stretching vibration at a different frequency from the amino group.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase studies, dissolve the sample in a suitable solvent that is transparent in the IR region of interest.

-

Data Acquisition: Record the FT-IR spectrum using a spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for N-H and C=N stretching vibrations to infer the predominant tautomeric form.[5][6]

UV-Vis Spectroscopy

The electronic absorption spectra of the amino and imino tautomers are expected to differ due to their distinct conjugated systems. The λmax values can be used to qualitatively assess the tautomeric equilibrium. The imino form, often being more conjugated, may exhibit a red-shifted λmax compared to the amino form.[7]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the λmax values in different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

The following workflow diagram illustrates the experimental approach to characterizing the tautomerism of this compound.

References

- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(461-98-3) IR Spectrum [chemicalbook.com]

- 6. 2-Amino-4,6-dimethylpyrimidine(767-15-7) IR Spectrum [chemicalbook.com]

- 7. Photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its methyl derivatives with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dimethylpyrimidine in Organic Solvents

Foreword

Physicochemical Characterization of 4-Amino-2,6-dimethylpyrimidine

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₉N₃ | [1] |

| Molar Mass | 123.16 g/mol | [2] |

| Melting Point | 184-186 °C | [2] |

| Appearance | Crystalline solid | [2] |

| pKa (Predicted) | 7.24 ± 0.10 | [2] |

| Water Solubility | 6.4 g/L (at 18 °C) | [2] |

The presence of an amino group and nitrogen atoms in the pyrimidine ring imparts a degree of polarity to the molecule, allowing for hydrogen bonding. The predicted pKa of 7.24 suggests that this compound is a weak base.[2] Its high melting point is indicative of a stable crystal lattice, which requires significant energy to overcome during the dissolution process.

Theoretical Framework of Solubility